1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane is a complex heterocyclic compound featuring two triazolo-pyridazine moieties linked by a diazepane ring
Mechanism of Action
Target of Action
Compounds containing the triazole moiety are known to interact with a variety of enzymes and receptors in biological systems . They have been found to possess diverse biological activities, including anti-HIV, anticancer, antihypertensive, anesthetic, antidepressant, and antiviral activities .
Mode of Action
The mode of action of these compounds often involves binding to their target proteins, thereby modulating their activity. The exact nature of this interaction depends on the specific structure of the compound and the target protein .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, some triazole derivatives have been found to inhibit the PARP-1 and EGFR proteins, which are involved in DNA repair pathways and cell proliferation, respectively .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Triazole derivatives, for instance, are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, some triazole derivatives have been found to induce apoptosis in cancer cells by upregulating certain genes and downregulating others .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane typically involves the cyclocondensation of appropriate triazole and pyridazine precursors. One common method includes the reaction of 6-methyl-4-amino[1,2,4]triazine-5-one-3-thiones with aromatic nitriles in a basic alcoholic medium . The reaction conditions often require the use of hydrazine hydrate and orthoesters to form the desired heterocyclic system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced triazole or pyridazine derivatives.
Scientific Research Applications
1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiviral activities.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Bis([1,2,4]triazolo[4,3-b1′,5′-d][1,2,4]triazine): Another polynitrogenated heterocyclic system with similar structural features.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
6-(3-Methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine: A related compound with potential therapeutic applications.
Uniqueness
1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane is unique due to its dual triazolo-pyridazine moieties linked by a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-6-22(14-4-2-12-18-16-10-24(12)20-14)8-9-23(7-1)15-5-3-13-19-17-11-25(13)21-15/h2-5,10-11H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRZKUJUVRASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NN3C=NN=C3C=C2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.